(5S)-Dec-2-YN-5-OL
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Overview
Description
(5S)-Dec-2-YN-5-OL is an organic compound characterized by a specific stereochemistry at the fifth carbon atom This compound is part of the alkyne family, featuring a triple bond between the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-Dec-2-YN-5-OL typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1-decyne and appropriate chiral catalysts.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride (NaH), and a chiral catalyst to ensure the correct stereochemistry at the fifth carbon.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5S)-Dec-2-YN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
(5S)-Dec-2-YN-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-Dec-2-YN-5-OL involves its interaction with specific molecular targets:
Molecular Targets: The hydroxyl group and triple bond allow it to interact with enzymes and receptors.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(5R)-Dec-2-YN-5-OL: The enantiomer of (5S)-Dec-2-YN-5-OL with different stereochemistry.
Dec-2-YN-5-OL: The racemic mixture containing both (5S) and (5R) forms.
Dec-2-YN-5-ONE: A related compound where the hydroxyl group is replaced by a ketone.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and reactivity compared to its enantiomer and other similar compounds.
Properties
CAS No. |
918339-08-9 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(5S)-dec-2-yn-5-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3,5,7-9H2,1-2H3/t10-/m1/s1 |
InChI Key |
AWAIDFQDGYYQAU-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC#CC)O |
Canonical SMILES |
CCCCCC(CC#CC)O |
Origin of Product |
United States |
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